Phenethyl piperidino sulfone
Description
Phenethyl piperidino sulfone is a sulfone-containing organic compound characterized by a piperidine ring linked to a phenethyl group via a sulfone moiety (‑SO₂‑).
Properties
IUPAC Name |
1-(2-phenylethylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,14-10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHZFVHBNKNUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl piperidino sulfone can be synthesized through several methods. One common approach involves the reaction of phenethylamine with piperidine and a sulfonyl chloride derivative. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfone linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Radical Cross-Coupling Reactions
The sulfone group facilitates nickel-catalyzed radical cross-coupling with aryl zinc reagents. This method leverages redox-active sulfones (e.g., PT-sulfones) to generate alkyl radicals, enabling C–C bond formation .
Mechanism :
-
Oxidation : Sulfinate undergoes anodic oxidation to generate sulfonyl radicals (RSO₂- ) .
-
Radical Addition : The sulfonyl radical adds to alkenes or alkynes, forming secondary alkyl radicals.
-
Cross-Coupling : Nickel catalysts mediate coupling with aryl zinc reagents to yield aryl-alkyl products .
Example :
-
Coupling of PT-sulfone 3f with aryl zinc reagents under Ni catalysis provided sp³-rich products in 71% yield .
Hydrogenation and Reduction
The sulfone group stabilizes adjacent unsaturated bonds, enabling selective hydrogenation:
-
Enaminyl Sulfones : Hydrogenation of cyclic enaminyl sulfones (e.g., 4k ) over Pd/C with Zn/HCl selectively reduces the enamine to saturated piperidine derivatives (e.g., 6 ) in >90% yield .
Conditions :
| Substrate | Catalyst | Reducing Agent | Product | Yield |
|---|---|---|---|---|
| Enaminyl sulfone 4k | Pd/C | H₂ (25 bar) | Piperidine 7 | 76% |
Nucleophilic Substitution at Sulfone
The sulfone’s electron-deficient sulfur center allows nucleophilic displacement under basic conditions:
-
Cyanide Addition : Treatment of η²-cyclohexadiene sulfone complexes with NaCN yields trisubstituted cyclohexenes (e.g., 31 ) via anti-addition to the sulfone .
Example :
Oxidative Functionalization
Sulfides linked to piperidine can be oxidized to sulfones using H₂O₂ or m-CPBA:
-
β-Piperidinoethylsulfide → Vinylsulfone : Oxidation with m-CPBA triggers a Cope elimination, forming vinyl sulfones that react with amines to yield β-aminoethyl sulfones .
Conditions :
| Substrate | Oxidant | Product | Yield |
|---|---|---|---|
| β-Piperidinoethylsulfide | m-CPBA | β-Aminoethylsulfone | 65% |
Biological Activity Modulation
Structural modifications of phenethyl piperidino sulfones impact opioid receptor binding:
-
Fentanyl Analogs : Replacement of the phenethyl group with N-alkyl propanamide moieties (e.g., 5–8 ) altered antinociceptive potency and LD₅₀ values .
Data :
| Compound | R Group | ED₅₀ (mg/kg) | LD₅₀ (mg/kg) |
|---|---|---|---|
| 5 | N-Isopropylpropanamide | 0.12 | 2.5 |
Scientific Research Applications
Phenethyl piperidino sulfone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenethyl piperidino sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The piperidine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Containing Sulfone Derivatives
Piperidine sulfone derivatives are notable for their neuropharmacological activity. In a 1983 study, piperidino-substituted taurine analogs demonstrated superior activity in the rotarod test (a measure of motor coordination) compared to benzamido, phthalimido, and phenylsuccinimido derivatives.
Sulfone Moieties in Anticancer Agents
Sulfone groups are critical in VDAC (voltage-dependent anion channel) binding, a mechanism exploited by anticancer agents like sulindac sulfone. This compound may share this targeting capability:
- Sulindac sulfone: Inhibits mTOR signaling via VDAC1/2 binding, inducing apoptosis in mammary carcinoma models. It reduced tumor incidence by 50–60% in rats, independent of prostaglandin pathways .
Sulfone vs. Sulfoxide and Ether Derivatives
The sulfone group’s electronic and steric properties differentiate it from sulfoxides and ethers. In Pim-1 kinase inhibitors:
- Sulfone compound 14: Exhibited reduced potency compared to hydroxylated analogs, indicating that hydrogen-bond donor groups (e.g., –OH) enhance enzyme inhibition.
- Sulfoxide derivatives : Similarly showed lower activity than hydroxylated compounds, emphasizing the sulfone’s intermediate polarity .
Sulfone-Containing Bioisosteres in Antimalarials
In antimalarial imidazopyridazines, sulfone and sulfoxide groups were compared for physicochemical optimization:
- Sulfone analog 55 : Improved metabolic stability but reduced solubility compared to sulfoxide 55.
- Sulfoxide analog 56 : Higher solubility but prone to redox-mediated degradation .
| Compound | Group | Solubility | Metabolic Stability |
|---|---|---|---|
| 55 | –SO₂– | Low | High |
| 56 | –SO– | High | Moderate |
Q & A
Q. What are the established synthetic pathways for Phenethyl piperidino sulfone, and what analytical techniques are recommended for verifying its purity?
this compound is typically synthesized via nucleophilic substitution or sulfonation reactions. Key steps include the reaction of piperidine derivatives with appropriate sulfonylating agents (e.g., sulfur trioxide complexes) under controlled conditions. Post-synthesis, purity verification requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to confirm sulfone group placement and piperidine ring conformation.
Q. How can researchers optimize reaction conditions to improve yield during this compound synthesis?
Reaction optimization involves systematic variation of parameters such as temperature, solvent polarity (e.g., dichloromethane vs. DMF), and catalyst selection. For example, anhydrous conditions are essential to prevent hydrolysis of intermediates. A fractional factorial design can identify critical factors affecting yield, while kinetic studies (e.g., via UV-Vis spectroscopy) may reveal rate-limiting steps .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR for functional group analysis, FT-IR for sulfone (S=O) stretching vibrations (~1300–1350 cm⁻¹), and X-ray crystallography for solid-state conformation.
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for purity assessment. These methods align with protocols validated for structurally analogous sulfone derivatives .
Advanced Research Questions
Q. How do electronic effects in the piperidine ring influence the reactivity of this compound in substitution reactions?
Computational studies (e.g., DFT calculations) can model electron density distribution in the piperidine ring and predict sites susceptible to electrophilic attack. Experimental validation involves synthesizing analogs with electron-donating/-withdrawing substituents (e.g., -OCH₃, -NO₂) and comparing reaction kinetics. Contradictions between computational and experimental data may arise due to solvent effects or steric hindrance, necessitating multivariate analysis .
Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?
Discrepancies in solubility profiles (e.g., polar vs. nonpolar solvents) can be addressed using Hansen Solubility Parameters (HSPs). Experimental determination involves measuring solubility in solvents with known HSPs (e.g., ethanol, hexane) and mapping the compound’s HSP sphere. Divergences from predicted values may indicate unaccounted-for hydrogen bonding or dipole interactions, requiring recalibration of group contribution models .
Q. How can researchers design experiments to probe the metabolic stability of this compound in vitro?
A PICO-based framework is recommended:
- Population : Liver microsomes (human/rat).
- Intervention : Incubation with this compound and NADPH cofactor.
- Comparison : Control (no NADPH) and reference compounds (e.g., verapamil).
- Outcome : Half-life (t₁/₂) calculated via LC-MS/MS quantification of parent compound depletion. Confounding variables (e.g., microsome batch variability) are mitigated using randomized block designs .
Q. What mechanistic insights can be gained from studying the thermal degradation of this compound?
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies degradation products (e.g., sulfur dioxide, piperidine fragments). Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy (Eₐ), while contradictions in degradation pathways under oxidative vs. inert atmospheres highlight the role of radical intermediates .
Methodological Frameworks for Research Design
Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
